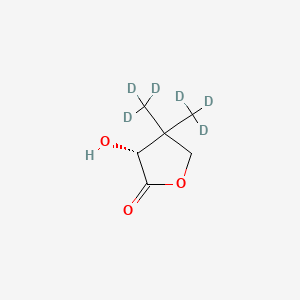
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated chiral fluoro-pyridine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it a valuable tool for studying metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves several steps. One common method includes the nucleophilic substitution of a fluorine atom on a pyridine ring. The reaction typically uses reagents such as TBAF (tetra-n-butylammonium fluoride) and H2SO4 (sulfuric acid) as catalysts . The industrial production of this compound often involves large-scale synthesis using similar methods, ensuring high purity and yield.
Analyse Chemischer Reaktionen
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as TBAF and sulfuric acid being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in metabolic studies due to the presence of deuterium atoms, which help trace metabolic pathways.
Wirkmechanismus
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and deuterium atoms in its structure can influence its reactivity and interaction with biological molecules. These interactions can affect the compound’s stability, bioavailability, and overall activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can be compared with other similar compounds, such as:
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
Unlabelled ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride: This compound lacks the deuterium atoms, making it less useful for metabolic studies.
The uniqueness of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications.
Eigenschaften
Molekularformel |
C7H10ClFN2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
InChI-Schlüssel |
MPEHHZCSUKROFX-HRYRFEROSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H](C1=C(C=CC=N1)F)N.Cl |
Kanonische SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)


![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)

![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)




![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)


